molecular formula C24H24N4O6 B562252 [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate CAS No. 1442660-61-8

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B562252
CAS No.: 1442660-61-8
M. Wt: 464.478
InChI Key: XFWRGHFUGJXDEX-LEAGNCFPSA-N
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Description

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound with a molecular formula of C₂₄H₂₄N₄O₆ and a molecular weight of 464.47.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps, starting with the preparation of the core oxolane ring, followed by the introduction of the triazine and benzoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. Purification steps, such as recrystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as an antiviral agent. Studies have demonstrated its inhibitory effects on the replication of ortho- and paramyxoviruses, including influenza A virus and respiratory syncytial virus.

Medicine

The compound’s antimicrobial properties make it a candidate for the development of new antibiotics. Derivatives of the triazine structure have exhibited good to moderate activities against various bacterial strains.

Industry

In the agricultural industry, compounds structurally related to this compound have been studied for their herbicidal properties. For instance, triflusulfuron-methyl, a similar compound, has been used as a selective herbicide in crops like sugar beets.

Mechanism of Action

The mechanism of action of [(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets. In antiviral applications, the compound inhibits viral replication by interfering with viral enzymes or proteins essential for the virus’s life cycle. In antimicrobial applications, it disrupts bacterial cell wall synthesis or protein function, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Triflusulfuron-methyl: A herbicide with a similar structural framework used in agricultural practices.

    1,2,4-Triazine derivatives: Compounds with modifications in the triazine structure that exhibit antimicrobial activities.

Uniqueness

[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate is unique due to its combination of a triazine ring, oxolane ring, and benzoyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[(2R,3R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6/c1-14-3-7-16(8-4-14)21(29)32-12-19-18(34-22(30)17-9-5-15(2)6-10-17)11-20(33-19)28-13-26-23(25)27-24(28)31/h3-10,13,18-20H,11-12H2,1-2H3,(H2,25,27,31)/t18-,19-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWRGHFUGJXDEX-LEAGNCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](CC(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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